molecular formula C15H12N4O6 B2539911 (Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide CAS No. 1431844-98-2

(Z)-N'-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide

Cat. No.: B2539911
CAS No.: 1431844-98-2
M. Wt: 344.283
InChI Key: IEZNNIWBGUTPRY-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N’-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide is a synthetic organic compound characterized by the presence of a methoxybenzylidene group and dinitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 3,5-dinitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for (Z)-N’-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Z)-N’-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the enzyme, thereby blocking its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-(4-methoxybenzylidene)-3,5-dinitrobenzohydrazide is unique due to its specific structural features, such as the presence of both methoxy and dinitro groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

N-[(Z)-(4-methoxyphenyl)methylideneamino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-25-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18(21)22)8-13(7-11)19(23)24/h2-9H,1H3,(H,17,20)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZNNIWBGUTPRY-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.